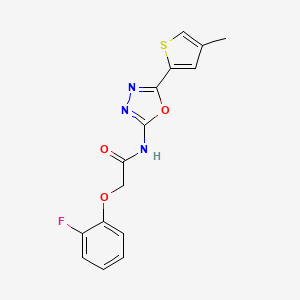

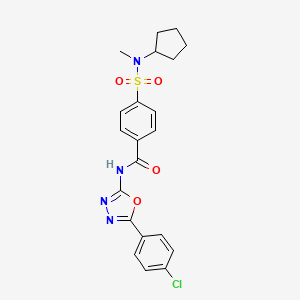

2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves multiple steps, including the initial formation of specific intermediates like chloroacetamides, followed by reactions with various phenols or aromatic compounds in the presence of catalysts such as potassium carbonate. These processes typically culminate in the refluxing and subsequent purification stages to isolate the desired compound (W. Ding et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often confirmed through X-ray diffraction, showcasing their crystalline nature and providing insights into the spatial arrangement of atoms. This structural elucidation is crucial for understanding the compound's potential interactions and reactivity (W. Ding et al., 2006).

Chemical Reactions and Properties

Compounds like "2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide" exhibit a range of chemical behaviors, including reactions with various reagents and conditions that lead to the formation of novel derivatives. These reactions often leverage the unique properties of the oxadiazole ring, such as its ability to participate in nucleophilic substitutions and other transformations (K. Parikh & D. Joshi, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined through various analytical techniques. These characteristics are vital for predicting the compound's behavior in different environments and for its formulation in potential applications (K. Parikh & D. Joshi, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups, stability under various conditions, and the potential for further chemical modifications, are explored through experimental studies. These investigations provide valuable insights into the compound's versatility and its suitability for diverse chemical applications (K. Parikh & D. Joshi, 2014).

Applications De Recherche Scientifique

Design and Synthesis for Anticancer Potential

One of the primary research applications of compounds similar to 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is in the design and synthesis of potential chemotherapeutic agents. Research demonstrates the synthesis of various hydrazide and oxadiazole derivatives, aiming for improved antitumor activity. These efforts have led to the identification of compounds with significant in vitro antimicrobial activity against a range of bacteria and fungi, as well as promising antiproliferative activity against human tumor cell lines. Notably, compounds incorporating the 1,3,4-oxadiazole ring and benzothiazole moieties have shown notable inhibitory activity against lung and breast cancer cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

Role in Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with structures akin to the one have also been studied for their potential in photovoltaic applications and ligand-protein interactions. Spectroscopic and quantum mechanical studies have been conducted to analyze the light harvesting efficiency (LHE) and free energy of electron injection of such compounds, finding them suitable for use in dye-sensitized solar cells (DSSCs). Moreover, molecular docking studies have explored their binding interactions with proteins like Cyclooxygenase 1 (COX1), indicating potential biological activities and interactions worth further investigation (Mary et al., 2020).

Antimicrobial Activity Research

Another area of research interest is the antimicrobial properties of derivatives featuring the 1,3,4-oxadiazole core. Studies have synthesized and evaluated various compounds for their antimicrobial efficacy against both gram-positive and gram-negative bacteria, as well as fungi. These investigations highlight the role of substituents, such as fluorine atoms, in enhancing the antimicrobial potency of these compounds, offering insights into the design of new antibacterial and antifungal agents (Parikh & Joshi, 2014).

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c1-9-6-12(23-8-9)14-18-19-15(22-14)17-13(20)7-21-11-5-3-2-4-10(11)16/h2-6,8H,7H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQGLXLRRDLQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)